molecular formula C4H6O4 B1199593 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- CAS No. 931-40-8

1,3-Dioxolan-2-one, 4-(hydroxymethyl)-

Cat. No. B1199593
CAS RN: 931-40-8
M. Wt: 118.09 g/mol
InChI Key: JFMGYULNQJPJCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1,3-Dioxolan-2-one, 4-(hydroxymethyl)-” derivatives has been achieved through different methodologies. For instance, a method involving phase transfer catalysis conditions has been used to prepare 4-hydroxymethyl-1,3-dioxolan-2-one with a 70% yield from 1-chloro-2,3-epoxypropane and alkali metal hydrogen carbonates (Kossev, Koseva, & Troev, 2003).

Molecular Structure Analysis

The crystal structure of a related compound, (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, has been synthesized and analyzed, showing a dioxolane ring connected to two aromatic rings with observed intramolecular hydrogen bonds contributing to the stabilization of the structure (Li, Wang, & Chen, 2001).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, forming novel structures. For instance, synthesis involving silylated bases yields [4,5-Bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, representing a novel class of compounds with potential biological activity (Brånalt, Kvarnström, Classon, & Samuelsson, 1996).

Physical Properties Analysis

The physical properties of “1,3-Dioxolan-2-one, 4-(hydroxymethyl)-” and its derivatives are crucial for their application in various scientific fields. The synthesis, lipase-catalyzed resolution, and analysis of (Hydroxymethyl)-1,3-dioxolan-4-ones reveal their potential as masked glycerol analogs for pharmaceutical building blocks, highlighting their physical properties (Hof & Kellogg, 1996).

Scientific Research Applications

  • Preparation and Catalysis : 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- can be prepared in good yield under phase transfer catalysis conditions, showing the potential of this compound in synthetic organic chemistry (Kossev, Koseva, & Troev, 2003).

  • Pharmaceutical Building Blocks : This compound has been used to synthesize masked glycerol analogs, which can serve as building blocks for pharmaceuticals, particularly for compounds with potential β-blocking activity (Hof & Kellogg, 1996).

  • Polymer Chemistry Applications : In polymer chemistry, it's used in the synthesis of polyhydroxyurethanes without isocyanate. These polyhydroxyurethanes exhibit desirable properties such as a range of glass transition temperatures and molecular weights (Benyahya et al., 2011).

  • Potential HIV Inhibitors : Derivatives of 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- have been synthesized as potential inhibitors of HIV, though some compounds were found to be inactive in vitro (Bran̊alt, Kvarnström, Classon, & Samuelsson, 1996).

  • Agricultural and Perfumery Applications : There's research showing its use in creating derivatives with perfume and herbicide aldehyde residues (Kamogawa, Haramoto, Nakazawa, Sugiura, & Nanasawa, 1981).

  • Study in Cholinomimetic and Cholinolytic Activity : This compound has been studied for its potential in cholinomimetic and cholinolytic activity, especially in understanding the structure-activity relationships in muscarine and quaternary 1,3-dioxolane series (Triggle & Belleau, 1962).

  • Versatile Building Block : It's also recognized as a versatile building block, particularly in the synthesis of cyclic carbonates, highlighting its potential in sustainable chemistry applications (Sonnati et al., 2013).

Safety and Hazards

  • Flash point: 230°F (closed cup) .

Future Directions

: MilliporeSigma: 4-(Hydroxymethyl)-1,3-dioxolan-2-one : NIST Chemistry WebBook: 4-hydroxymethyl-1,3-dioxolan-2-one

properties

IUPAC Name

4-(hydroxymethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-1-3-2-7-4(6)8-3/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMGYULNQJPJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862477
Record name 1,3-Dioxolan-2-one, 4-(hydroxymethyl)-
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Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolan-2-one, 4-(hydroxymethyl)-

CAS RN

931-40-8
Record name Glycerol carbonate
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Record name Hydroxymethyl dioxolanone
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Record name 1,3-Dioxolan-2-one, 4-(hydroxymethyl)-
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Record name 1,3-Dioxolan-2-one, 4-(hydroxymethyl)-
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Record name 4-hydroxymethyl-1,3-dioxolan-2-one
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Record name HYDROXYMETHYL DIOXOLANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main methods for synthesizing glycerol carbonate?

A1: Glycerol carbonate can be synthesized through several methods:

  • Transesterification of glycerol with dimethyl carbonate (DMC): This method often utilizes heterogeneous base catalysts such as alkaline-earth metal oxides [, , ], hydrotalcites [], zeolites [], and clinoptilolites [].
  • Direct carbonylation of glycerol with carbon dioxide: This approach is considered more sustainable but is thermodynamically limited [, , ]. It typically requires catalysts like metal oxides [, , , ] and dehydrating agents [, ].
  • Glycerolysis of urea: This method utilizes readily available raw materials and often employs heterogeneous catalysts like metal oxides [, , ] and zeolites [].
  • Selenium-catalyzed carbonylation of glycerol with carbon monoxide: This method, while effective, involves the use of selenium and carbon monoxide [].

Q2: What role does calcination temperature play in the catalytic activity of metal oxide catalysts for glycerol carbonate synthesis?

A2: Calcination temperature significantly influences the physicochemical properties of metal oxide catalysts, such as their crystallinity, surface area, and acid-base properties [, , ]. These properties, in turn, affect glycerol conversion and glycerol carbonate yield. For instance, in the synthesis of glycerol carbonate from glycerol and urea, ZnAl2O4 catalyst calcined at 500 °C exhibited the highest glycerol conversion and glycerol carbonate yield due to an optimal balance of acid and base sites [].

Q3: How does the choice of dehydrating agent affect glycerol carbonate synthesis via direct carbonylation?

A3: The choice of dehydrating agent is crucial in shifting the reaction equilibrium towards glycerol carbonate formation [, ]. Acetonitrile has been shown to be an effective dehydrating agent, achieving a glycerol carbonate yield of 17% with potassium carbonate as a catalyst [].

Q4: Can waste materials be used as catalysts for glycerol carbonate synthesis?

A4: Yes, waste materials like boiler ash, rich in various metal ions, have shown significant catalytic activity in converting glycerol to glycerol carbonate through reaction with urea [, , ]. The potassium ions present in boiler ash act as weak Lewis acids, promoting the selective transformation of glycerol into glycerol carbonate [].

Q5: Can glycerol carbonate be synthesized without a catalyst?

A5: While conventional methods heavily rely on catalysts, research indicates that glycerol carbonate can be synthesized via catalyst and solvent-free transesterification of glycerol with dimethyl carbonate using microwave heating []. This method achieved a 92% yield of glycerol carbonate in 30 minutes [].

Q6: What are the key properties of glycerol carbonate that make it a valuable compound?

A6: Glycerol carbonate possesses several attractive properties:* High boiling point and low vapor pressure: Makes it a suitable solvent for various applications.* Biodegradability and low toxicity: Offers environmental benefits over traditional solvents.* Presence of both hydroxyl and cyclic carbonate functional groups: Enables its use as a versatile building block in polymer synthesis [, ] and as a chemical intermediate.

Q7: What are the potential applications of glycerol carbonate?

A7: Glycerol carbonate finds applications in:

  • Polymers: As a monomer for the synthesis of polyglycerol, polyurethanes [, ], and other polymers.
  • Electrolytes: As a component in lithium-ion battery electrolytes [, ].
  • Gas separation: As a component in membranes for carbon dioxide separation [].

Q8: Are there any studies on the use of glycerol carbonate in drug delivery systems?

A8: While the provided research doesn't explicitly focus on drug delivery, the biocompatibility and biodegradability of poly(1,2-glycerol carbonate) make it a promising material for biomedical and pharmaceutical applications []. Further research is needed to explore its potential in drug delivery systems.

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